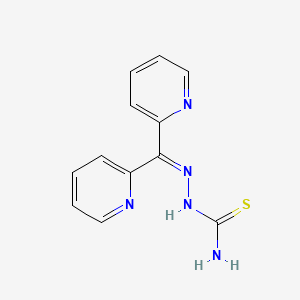

Di(2-pyridyl) ketone thiosemicarbazone

Description

Properties

IUPAC Name |

(dipyridin-2-ylmethylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYASWWOZAMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474968 | |

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6839-91-4 | |

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Di(2-pyridyl) ketone thiosemicarbazone in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Di(2-pyridyl) ketone thiosemicarbazone

Thiosemicarbazones (TSCs) are a versatile class of ligands renowned for their wide spectrum of biological activities, including potent antitumor, antiviral, and antimicrobial properties.[1][2] Their therapeutic efficacy is often linked to their strong ability to chelate essential metal ions, thereby disrupting critical cellular processes.[3] Within this class, Di(2-pyridyl) ketone thiosemicarbazone (DpT) stands out as a foundational molecule for developing advanced therapeutic agents.

The structure of DpT, featuring a di-2-pyridyl ketone pharmacophore, confers a high affinity for metal ions, particularly iron (Fe). This iron chelation capability is central to its mechanism of action against cancer cells.[3][4] By sequestering intracellular iron, DpT and its derivatives can inhibit iron-dependent enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase. Furthermore, the resulting iron complexes can be redox-active, catalyzing the generation of cytotoxic reactive oxygen species (ROS) that induce apoptotic cell death.[2][4] The promising preclinical and clinical development of DpT analogues, such as Triapine and DpC, underscores the importance of this chemical scaffold in modern drug discovery.[2][5]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a field-proven, step-by-step protocol for the synthesis of DpT. It further details a multi-technique approach for its rigorous characterization, ensuring the production of a high-purity compound suitable for further biological and pharmacological investigation. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and scientific integrity.

Part 1: Synthesis of Di(2-pyridyl) ketone thiosemicarbazone

Principle of the Reaction

The synthesis of Di(2-pyridyl) ketone thiosemicarbazone is achieved through a classical acid-catalyzed condensation reaction. The core of this transformation is the nucleophilic attack of the primary amine group (-NH₂) of thiosemicarbazide on the electrophilic carbonyl carbon of di-2-pyridyl ketone. The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N), known as an imine or Schiff base, yielding the final thiosemicarbazone product.

The use of a mild acid catalyst, such as glacial acetic acid, is critical. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack. The reaction is typically performed under reflux in a protic solvent like ethanol, which effectively dissolves the reactants and facilitates the reaction kinetics.

Caption: Workflow for the synthesis and purification of DpT.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

-

Di-2-pyridyl ketone

-

Thiosemicarbazide

-

Absolute Ethanol (Reagent Grade)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1 molar equivalent) in 100 mL of absolute ethanol. Gentle warming (to ~50-60°C) may be required to achieve complete dissolution.[6]

-

Causality: Ensuring the thiosemicarbazide is fully dissolved before adding the ketone prevents localized high concentrations and promotes a homogeneous reaction mixture, leading to a cleaner reaction profile.

-

-

Addition of Ketone: To the clear thiosemicarbazide solution, add di-2-pyridyl ketone (1 molar equivalent) while stirring.

-

Catalysis and Reflux: Add 3-5 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.

-

Causality: Refluxing provides the necessary activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards product formation. The small amount of acid is sufficient to catalyze the reaction without causing unwanted side reactions.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The consumption of the di-2-pyridyl ketone starting material (visualized under UV light) indicates the reaction is proceeding. The product, DpT, will appear as a new, typically more polar, spot.

-

Product Isolation: Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Causality: The solubility of DpT in ethanol is significantly lower at reduced temperatures. Cooling maximizes the precipitation and, therefore, the isolated yield of the crude product.

-

-

Purification: Collect the pale yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold ethanol and then cold deionized water.

-

Causality: Washing with cold ethanol removes any unreacted starting materials and soluble impurities. The subsequent wash with water removes any residual salts or acetic acid. Using cold solvents is crucial to minimize loss of the desired product, which may have slight solubility.

-

-

Drying: Dry the purified product under vacuum at 40-50°C for several hours to yield Di(2-pyridyl) ketone thiosemicarbazone as a crystalline solid.

-

Recrystallization (Optional): For obtaining material of the highest purity for sensitive applications (e.g., single crystal X-ray diffraction), the dried product can be recrystallized from hot ethanol.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.

Caption: Orthogonal techniques for the characterization of DpT.

Spectroscopic and Spectrometric Analysis

| Technique | Principle | Expected Key Results for Di(2-pyridyl) ketone thiosemicarbazone |

| ¹H NMR | Probes the chemical environment of hydrogen nuclei. | Aromatic Region (δ 7.0-9.0 ppm): Complex multiplets corresponding to the 8 protons of the two pyridyl rings. N-H Protons (DMSO-d₆): Two distinct broad singlets; one for the hydrazinic NH (δ ~10-11 ppm) and one for the terminal NH₂ (δ ~8-9 ppm). |

| ¹³C NMR | Probes the chemical environment of carbon nuclei. | C=S (Thione): A characteristic downfield signal at δ ~180 ppm. C=N (Imine): Signal around δ ~150 ppm. Pyridyl Carbons: Multiple signals in the δ 120-155 ppm range. |

| FTIR | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | ν(N-H): Stretching vibrations in the 3150-3450 cm⁻¹ range. ν(C=N): Imine stretch around 1580-1620 cm⁻¹. ν(C=S): Thione stretch around 830-850 cm⁻¹. Crucial Evidence: Complete disappearance of the strong C=O stretching band from the di-2-pyridyl ketone starting material (~1680 cm⁻¹).[7] |

| UV-Vis | Measures the absorption of UV-visible light due to electronic transitions. | Absorption bands corresponding to π→π* transitions of the aromatic pyridyl rings and n→π* transitions associated with the C=N and C=S chromophores.[8] |

| Mass Spec. | Measures the mass-to-charge ratio (m/z) of ions. | A prominent molecular ion peak ([M]⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (C₁₂H₁₀N₄S ≈ 242.3 g/mol ).[9] |

| X-ray | Determines the three-dimensional arrangement of atoms in a crystal. | Confirms the molecular connectivity and provides precise bond lengths and angles. Reveals the planarity of the molecule and the presence of intramolecular hydrogen bonding between the pyridyl nitrogen and the hydrazinic N-H group.[10] |

Interpreting the Data: A Self-Validating System

The power of this multi-technique approach lies in its self-validation. For instance:

-

The absence of the C=O stretch in the IR spectrum corroborates the formation of the C=N bond, whose characteristic carbon signal is then confirmed by ¹³C NMR .

-

The molecular weight determined by mass spectrometry must match the structure elucidated by ¹H and ¹³C NMR .

-

The signals for the N-H protons in the ¹H NMR spectrum must be consistent with the N-H vibrational bands observed in the FTIR spectrum .

When all data from these orthogonal techniques converge, the identity and high purity of the synthesized Di(2-pyridyl) ketone thiosemicarbazone are confirmed with a high degree of confidence.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of Di(2-pyridyl) ketone thiosemicarbazone. By understanding the chemical principles behind each step, from the acid-catalyzed condensation to the interpretation of spectroscopic data, researchers can confidently produce and validate this important compound.

The DpT scaffold remains a cornerstone in the development of novel metal-binding drugs.[4] Its proven ability to interfere with iron metabolism in cancer cells provides a powerful platform for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] The protocols outlined herein provide the essential foundation for any research program aimed at exploring the vast therapeutic potential of this fascinating class of molecules.

References

-

Richardson, D. R., Bernhardt, P. V., et al. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Banti, C. N., & Hadjikakou, S. K. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of Thiosemicarbazone Metal Complexes. (2018). ResearchGate. Available at: [Link]

-

Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. (2023). IDEAS/RePEc. Available at: [Link]

-

Olar, R., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. Available at: [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Devi, S., et al. (2023). Thiosemicarbazones-based Co(II), Ni(II), Cu(II) and Zn(II) complexes: synthesis, structural elucidation, biological activities and molecular docking. ResearchGate. Available at: [Link]

-

Denk, C., et al. (2019). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. Available at: [Link]

-

Jansson, P. J., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology. Available at: [Link]

-

Gastaca, B., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. Available at: [Link]

-

West, D. X., et al. (1998). EPR Spectral Studies of Dimeric and Monomeric Cu(II) Complexes of di-2-pyridyl Ketone N(4)-methyl Thiosemicarbazone. Academia.edu. Available at: [Link]

-

IR spectra of thiosemicarbazide. (2018). ResearchGate. Available at: [Link]

Sources

- 1. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]

- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones | MDPI [mdpi.com]

- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) has emerged as a potent and selective anti-cancer agent, demonstrating significant efficacy in preclinical models. Its mechanism of action is multifaceted and complex, extending beyond simple metal chelation. This technical guide provides a comprehensive analysis of the core molecular mechanisms through which Dp44mT exerts its cytotoxic effects on neoplastic cells. We will dissect its role as a formidable metal chelator, the subsequent generation of cytotoxic reactive oxygen species (ROS), its ability to induce lysosomal membrane permeabilization, and its function as a topoisomerase IIα inhibitor. Furthermore, we will explore its profound impact on critical cellular signaling pathways, including the AMPK/mTORC1 axis and its unique modulation of autophagy, transforming a typically pro-survival process into a death-promoting mechanism. This guide is intended to serve as a foundational resource for researchers seeking to understand and exploit the therapeutic potential of Dp44mT and related thiosemicarbazones.

Introduction: The Rationale for Targeting Metals in Cancer Therapy

Cancer cells exhibit an elevated demand for essential metals like iron and copper to sustain their rapid proliferation, DNA synthesis, and metastatic processes[1][2]. This metabolic reprogramming, often termed "metal addiction," renders them particularly vulnerable to agents that disrupt metal homeostasis. Dp44mT, a synthetic thiosemicarbazone, was developed to exploit this vulnerability. Its lipophilic nature allows for efficient cell penetration, where it can sequester intracellular metal ions, initiating a cascade of cytotoxic events. Early research identified its potent iron chelation properties as a primary mode of action; however, subsequent investigations have revealed a more intricate and powerful mechanism involving copper chelation and the targeting of specific cellular organelles[1][3].

The Lynchpin of Cytotoxicity: Metal Chelation and Redox Cycling

The foundational mechanism of Dp44mT's activity is its ability to bind intracellular iron (Fe) and copper (Cu). Unlike many conventional chelators that simply sequester metals, Dp44mT forms redox-active complexes with these ions[1][2][3].

Causality Behind Experimental Choices: The choice to investigate both iron and copper chelation stems from the understanding that both metals are crucial for cancer cell proliferation and are often found at elevated levels in the tumor microenvironment. The redox activity of these metal complexes is a key differentiator from standard iron chelators like Desferrioxamine (DFO) and was hypothesized to be central to Dp44mT's enhanced potency[4].

-

Iron (Fe) Chelation: Dp44mT readily binds intracellular iron, depleting the pool necessary for critical enzymes like ribonucleotide reductase, which is essential for DNA synthesis. This leads to an arrest of the cell cycle, typically at the G1/S transition phase[4].

-

Copper (Cu) Chelation: The formation of the copper-Dp44mT complex (Cu[Dp44mT]) is now understood to be a critical driver of its potent cytotoxicity[1][2]. Cancer cells often have higher copper concentrations than normal cells, providing a degree of selectivity[1]. The Cu[Dp44mT] complex is highly redox-active, far more so than the iron complex, and is a potent generator of reactive oxygen species (ROS)[1][5].

The formation of these redox-active complexes initiates a futile cycle of oxidation and reduction, leading to the production of highly damaging ROS, including superoxide radicals and hydroxyl radicals.

Caption: Dp44mT chelates intracellular iron and copper to form redox-active complexes that generate ROS.

The Lysosome as a Therapeutic Target: Induction of Lysosomal Membrane Permeabilization (LMP)

A pivotal discovery in understanding Dp44mT's mechanism was its specific targeting of lysosomes[1][6]. Due to its chemical properties, Dp44mT is lysosomotropic, meaning it preferentially accumulates within the acidic environment of lysosomes[6].

Within the lysosome, the accumulated Dp44mT chelates resident iron and copper, forming the highly cytotoxic Cu[Dp44mT] complex. The subsequent localized and intense generation of ROS overwhelms the lysosome's antioxidant capacity, leading to Lysosomal Membrane Permeabilization (LMP)[1][6]. This disruption of the lysosomal membrane releases sequestered hydrolytic enzymes, such as cathepsins, into the cytosol[1][2].

The release of cathepsins triggers a cascade of apoptotic events. For instance, cathepsin D can cleave the pro-apoptotic BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and activating the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death[1].

Caption: Dp44mT induces the lysosomal apoptotic pathway via ROS-mediated LMP.

Dual Action on DNA Integrity: Topoisomerase IIα Inhibition

Beyond its effects on metal homeostasis and organelle integrity, Dp44mT possesses a second, distinct cytotoxic mechanism: the selective inhibition of topoisomerase IIα (topo IIα)[7][8][9]. Topo IIα is a critical nuclear enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks (DSBs).

Dp44mT acts as a topo IIα "poison," stabilizing the covalent complex between the enzyme and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DSBs[8]. The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways. This dual-action mechanism—chelating iron and inhibiting topo IIα—makes Dp44mT a mechanistically unique anticancer agent[8].

Trustworthiness Through Self-Validation: The claim of topo IIα inhibition is validated through multiple experimental approaches. In vitro DNA cleavage assays directly demonstrate the stabilization of the topo IIα-DNA complex. Cellularly, the formation of γ-H2AX foci serves as a robust biomarker for DNA double-strand breaks. Furthermore, experiments using cell lines with knocked-down or knocked-out topo IIα or topo IIβ show specific resistance to Dp44mT in the absence of the α isoform, confirming its selectivity[8].

Modulation of Cellular Signaling and Metabolism

Dp44mT's profound impact on cellular homeostasis triggers significant alterations in key signaling and metabolic pathways.

AMPK/mTORC1 Pathway and TFEB Regulation

Dp44mT activates 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[10]. This activation is a response to the metabolic stress induced by metal chelation and ROS generation[10]. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1)[11].

mTORC1 is a key negative regulator of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy. By inhibiting mTORC1, Dp44mT promotes the dephosphorylation and subsequent nuclear translocation of TFEB[11]. This leads to the increased expression of genes involved in autophagy and lysosome production, representing an initial cellular attempt to clear damaged components and restore homeostasis.

Caption: Dp44mT inhibits the AMPK-mTORC1 axis to promote TFEB nuclear translocation.

A Double-Edged Sword: Overcoming Pro-Survival Autophagy

While Dp44mT induces the machinery for autophagy via TFEB, it simultaneously cripples the final, degradative step of the process[6]. Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation.

Dp44mT's induction of LMP prevents the efficient fusion of autophagosomes with functional lysosomes[6]. This leads to a massive accumulation of non-degraded autophagosomes, a state of abortive autophagy. This dual action is critical:

-

Induction: It initiates the autophagic process, consuming cellular resources.

-

Blockade: It prevents the completion of the cycle, leading to the buildup of dysfunctional autophagosomes and cellular stress.

This effectively transforms autophagy from a pro-survival mechanism, which would normally help the cell cope with stress, into a potent cell death pathway[6].

Summary of Cytotoxic Effects and Selectivity

The multifaceted mechanism of Dp44mT results in potent and selective cytotoxicity against cancer cells.

| Effect | Mechanism | Consequence |

| Cell Cycle Arrest | Iron chelation inhibits ribonucleotide reductase; DNA damage. | G1/S phase arrest, inhibition of proliferation.[4][8] |

| Apoptosis | LMP-mediated cathepsin release; mitochondrial pathway activation. | Programmed cell death via caspase activation.[1][4] |

| DNA Damage | ROS generation; selective inhibition of Topoisomerase IIα. | Accumulation of double-strand breaks.[1][8] |

| Metabolic Stress | Disruption of metal homeostasis; AMPK activation. | Inhibition of anabolic processes (protein, fatty acid synthesis).[10] |

The selectivity of Dp44mT for tumor cells is attributed to their higher metabolic rate, increased iron and copper requirements, and elevated basal levels of oxidative stress, which makes them less able to cope with the additional ROS burden imposed by the drug[1][12].

Key Experimental Protocols

The following are foundational protocols for investigating the mechanism of action of Dp44mT.

Protocol 1: Assessment of ROS Generation

Principle: Use of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Dp44mT, Cu[Dp44mT], Fe[Dp44mT]2, and appropriate controls (e.g., H2O2 as a positive control) for desired time points (e.g., 3, 6, 24 hours).

-

Thirty minutes before the end of the incubation, add H2DCFDA (final concentration 5-10 µM) to each well.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

To confirm the role of specific metals, co-incubate Dp44mT with non-toxic copper chelators (e.g., bathocuproine disulfonate) or the antioxidant N-acetylcysteine (NAC) as rescue agents[1].

Protocol 2: Analysis of Lysosomal Membrane Permeabilization (LMP)

Principle: Use of the lysosomotropic fluorescent dye Acridine Orange (AO). AO accumulates in intact lysosomes and fluoresces red. Upon LMP, it leaks into the cytosol and nucleus, where it intercalates with DNA and fluoresces green. A shift from red to green fluorescence indicates LMP.

Methodology:

-

Grow cells on glass coverslips or in a clear-bottom imaging plate.

-

Treat cells with Dp44mT or Cu[Dp44mT] for various time points.

-

Incubate cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes at 37°C.

-

Wash cells with PBS.

-

Immediately visualize the cells using a fluorescence microscope with filters for both red (lysosomes) and green (cytosol/nucleus) fluorescence.

-

Quantify the change in the red/green fluorescence intensity ratio as a measure of LMP.

Protocol 3: In Vitro Topoisomerase IIα Cleavage Assay

Principle: This assay measures the ability of a compound to stabilize the covalent complex between topo IIα and a supercoiled plasmid DNA substrate, resulting in the linearization of the plasmid.

Methodology:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα enzyme, and reaction buffer.

-

Add Dp44mT at various concentrations. Include a known topo IIα poison (e.g., etoposide) as a positive control and a vehicle control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. An increase in the linear form of the plasmid DNA indicates topo IIα poisoning.

Conclusion and Future Directions

The mechanism of action of Dp44mT is a paradigm of multi-pronged anti-cancer activity. By simultaneously targeting metal homeostasis, inducing lethal oxidative stress through lysosomal disruption, causing extensive DNA damage, and hijacking the autophagic machinery, Dp44mT creates an untenable intracellular environment for cancer cells. This intricate network of cytotoxic effects underscores its potential as a powerful therapeutic agent.

Future research should focus on refining the therapeutic window of thiosemicarbazones. The development of second-generation analogs, such as DpC, which exhibit improved toxicity profiles without sacrificing efficacy, is a promising avenue[12]. Furthermore, exploring synergistic combinations of Dp44mT or its analogs with other chemotherapeutics or radiation could enhance their clinical utility. A deeper understanding of the resistance mechanisms that may arise will also be critical for the long-term success of this promising class of anti-cancer drugs.

References

-

Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871–5880. [Link]

-

Richardson, D. R., & Lovejoy, D. B. (2013). The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. Redox Report, 18(4), 125-127. [Link]

-

Jansson, P. J., Kalinowski, D. S., Lane, D. J. R., Kovář, J., Seebacher, N., Merlot, A. M., & Richardson, D. R. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34679–34703. [Link]

-

Jansson, P. J., Yamagishi, T., Arvind, A., Seebacher, N., Gutierrez, E., Stacy, A., ... & Richardson, D. R. (2015). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 290(2), 912-929. [Link]

-

Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Semantic Scholar. [Link]

-

Sahni, S., Bae, D. H., Richardson, D. R., & Jansson, P. J. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(12), 165970. [Link]

-

Rao, V. A., Zhang, J., Klein, S. R., Espandiari, P., Knapton, A., Dickey, J. S., ... & Shacter, E. (2011). The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats. Cancer Chemotherapy and Pharmacology, 68(2), 325-334. [Link]

-

Donnelly, P. S. (2024). Transmetalation in Cancer Pharmacology. Molecules, 29(3), 693. [Link]

-

Sahni, S., Jansson, P. J., & Richardson, D. R. (2018). The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells. Molecular Pharmacology, 93(4), 358–373. [Link]

-

Fujii, N., Yamauchi, T., & Urasaki, Y. (2009). Antitumor Activity and Mechanism of Action of the Iron Chelator, Dp44mT, Against Leukemic Cells. Anticancer Research, 29(3), 957-962. [Link]

-

Rao, V. A., Klein, S. R., Agama, K., Toyoda, E., Pommier, Y., & Shacter, E. (2009). The iron chelator Dp44mT causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells. Cancer Research, 69(3), 948–957. [Link]

-

Wang, Y., Zhang, C., Wang, J., Liu, Z., Kang, J., Wang, Z., ... & Jiang, C. (2021). Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma. Cell Death & Disease, 12(1), 1-13. [Link]

-

Gundelach, J. H., Madhavan, A. A., Wettstein, P. J., & Bram, R. J. (2013). The anticancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. The FASEB Journal, 27(2), 782-792. [Link]

-

Rao, V. A., Klein, S. R., Agama, K., Toyoda, E., Pommier, Y., & Shacter, E. (2009). The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells. Cancer Research, 69(3), 948-957. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity and mechanism of action of the iron chelator, Dp44mT, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The iron chelator Dp44mT causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

The Iron Fist in a Velvet Glove: A Technical Guide to the Iron Chelation Properties of Di(2-pyridyl) ketone Thiosemicarbazone

Foreword: The Double-Edged Sword of Iron and the Rise of Targeted Chelators

Iron, the fourth most abundant element in the Earth's crust, is indispensable for life. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it a critical cofactor in a myriad of biological processes, from oxygen transport and cellular respiration to DNA synthesis and repair[1]. However, this same redox potential renders iron a potent catalyst for the generation of deleterious reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage when its homeostasis is disrupted[1]. Aberrant iron metabolism is increasingly recognized as a hallmark of various pathologies, most notably cancer, where neoplastic cells exhibit an "iron addiction" to fuel their rapid proliferation and metastatic dissemination[2][3].

This vulnerability presents a compelling therapeutic window for the deployment of iron chelators—small molecules that bind iron with high affinity, thereby sequestering it from biological processes. Among the burgeoning classes of synthetic iron chelators, the di-2-pyridylketone thiosemicarbazones (Dpkt) have emerged as exceptionally potent and selective antitumor agents[4][5]. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core iron chelation properties of Dpkt and its analogs. We will delve into the coordination chemistry, the intricate biological sequelae of iron deprivation by these compounds, and the robust experimental methodologies employed to characterize their activity. Our focus will be on providing not just protocols, but the scientific rationale that underpins them, empowering researchers to effectively harness the therapeutic potential of this promising class of molecules.

I. The Heart of the Matter: Coordination Chemistry of Dpkt with Iron

The remarkable biological activity of Dpkt and its derivatives stems from their sophisticated coordination chemistry with iron. These tridentate ligands typically bind to iron in a 2:1 stoichiometry, forming stable octahedral complexes.

Synthesis of Di(2-pyridyl) ketone Thiosemicarbazone and its Iron Complexes

The synthesis of Dpkt ligands is generally achieved through a condensation reaction between di(2-pyridyl) ketone and a substituted thiosemicarbazide. The subsequent formation of the iron complex can then be carried out by reacting the ligand with an appropriate iron salt.

Experimental Protocol: Synthesis of a Dpkt Ligand and its Iron(III) Complex [4][5]

Part A: Synthesis of Di(2-pyridyl) ketone Thiosemicarbazone (Dpkt)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve di(2-pyridyl) ketone (1 equivalent) in absolute ethanol.

-

Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Dpkt product will precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of the [Fe(Dpkt)₂]Cl Complex

-

Ligand Solution: Dissolve the synthesized Dpkt (2 equivalents) in methanol with gentle heating.

-

Iron Salt Solution: In a separate flask, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1 equivalent) in a minimal amount of methanol.

-

Complexation: Slowly add the iron(III) chloride solution dropwise to the Dpkt solution while stirring.

-

Precipitation: The iron complex will precipitate upon formation. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Isolation and Purification: Collect the solid complex by vacuum filtration, wash with cold methanol, and then with diethyl ether. Dry the complex under vacuum.

The Nature of the Bond: Spectroscopic and Electrochemical Characterization

The formation and properties of the Dpkt-iron complex can be thoroughly investigated using a suite of analytical techniques.

UV-visible Spectroscopy: This technique is invaluable for probing the electronic transitions within the complex and determining its stoichiometry. The formation of the iron complex is typically accompanied by the appearance of new absorption bands in the visible region, resulting in a distinct color change.

Experimental Protocol: UV-vis Spectrophotometric Titration and Job's Plot Analysis [6]

Objective: To determine the stoichiometry of the Dpkt-iron complex.

-

Stock Solutions: Prepare equimolar stock solutions of the Dpkt ligand and an iron salt (e.g., FeCl₃) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Serial Solutions (Job's Plot): Prepare a series of solutions with a constant total molar concentration of Dpkt and iron, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9 in 0.1 increments. The total volume of each solution should be kept constant.

-

Spectrophotometric Measurement: For each solution, record the UV-vis spectrum over a relevant wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the complex. Plot the absorbance at this λmax against the mole fraction of the ligand.

-

Interpretation: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.67, for instance, indicates a 2:1 ligand-to-metal ratio.

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Mössbauer Spectroscopy: This technique is particularly powerful for probing the nuclear environment of the iron atom within the complex. It provides information on the oxidation state, spin state, and coordination geometry of the iron center. For Dpkt-iron complexes, Mössbauer spectroscopy can confirm the formation of low-spin Fe(III) complexes.

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy [1][7]

Objective: To characterize the electronic state of iron in the Dpkt complex.

-

Sample Preparation: The iron complex, synthesized using ⁵⁷Fe-enriched iron salt for enhanced signal, is finely ground into a powder. The powder is then pressed into a sample holder of a defined thickness to ensure uniform absorption.

-

Spectrometer Setup: The Mössbauer spectrometer is set up in transmission mode. A ⁵⁷Co source in a rhodium matrix is commonly used.

-

Data Acquisition: The sample is cooled to a low temperature (typically 4.2 K or 77 K) using a cryostat to reduce thermal vibrations and obtain well-resolved spectra. The velocity of the source is varied, and the gamma-ray transmission through the sample is measured as a function of this velocity.

-

Data Analysis: The resulting Mössbauer spectrum is fitted with appropriate theoretical models to extract key parameters:

-

Isomer Shift (δ): Provides information about the s-electron density at the iron nucleus, which is indicative of the oxidation state (Fe²⁺ or Fe³⁺).

-

Quadrupole Splitting (ΔE_Q): Reflects the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing insights into the symmetry of the coordination environment.

-

Magnetic Hyperfine Splitting: If present, indicates a magnetically ordered state.

-

-

Interpretation: The obtained parameters are compared with literature values for known iron complexes to determine the oxidation and spin state of the iron in the Dpkt complex.

II. Biological Consequences of Iron Chelation by Dpkt

The potent antiproliferative and pro-apoptotic effects of Dpkt analogs are a direct consequence of their ability to sequester intracellular iron, thereby disrupting a multitude of iron-dependent cellular processes.

Antiproliferative Activity and Cytotoxicity

Dpkt derivatives exhibit remarkable cytotoxicity against a broad spectrum of cancer cell lines, often at nanomolar to low micromolar concentrations. Their efficacy frequently surpasses that of established chemotherapeutic agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dp44mT | HL-60 | Leukemia | 0.002 | [8] |

| MCF-7 | Breast Cancer | 0.009 | [8] | |

| HCT116 | Colon Cancer | 0.006 | [8] | |

| DpC | HL-60 | Leukemia | 0.003 | [8] |

| MCF-7 | Breast Cancer | 0.003 | [8] | |

| HCT116 | Colon Cancer | 0.005 | [8] |

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify the cytotoxicity of Dpkt analogs by measuring the release of LDH from damaged cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the Dpkt analog for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time to allow the enzymatic reaction to proceed. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the specified wavelength (typically around 490 nm) using a microplate reader.

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment concentration using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Intracellular Iron Chelation

The ability of Dpkt to permeate cell membranes and chelate intracellular iron is a cornerstone of its mechanism of action. This can be visualized and quantified using fluorescent probes that are sensitive to the presence of labile iron.

Experimental Protocol: Calcein-AM Assay for Intracellular Iron Chelation

Objective: To assess the ability of Dpkt to chelate the labile iron pool within cells.

-

Cell Loading with Calcein-AM: Incubate the target cells with Calcein-AM. This non-fluorescent, cell-permeable compound is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.

-

Fluorescence Quenching: The fluorescence of intracellular calcein is quenched by binding to labile iron.

-

Compound Addition: Add the Dpkt analog to the calcein-loaded cells.

-

Fluorescence De-quenching: As Dpkt chelates iron from the calcein-iron complex, the fluorescence of calcein is restored (de-quenched).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer. The rate and extent of fluorescence de-quenching are indicative of the chelator's ability to enter the cell and bind intracellular iron.

Caption: Principle of the Calcein-AM assay for intracellular iron chelation.

III. Unraveling the Molecular Mechanisms: Dpkt-Induced Signaling Cascades

The depletion of intracellular iron by Dpkt triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis. Key players in this process include the metastasis suppressor N-myc downstream-regulated gene 1 (NDRG1) and cyclin-dependent kinases (CDKs).

Upregulation of NDRG1: A Central Mediator of Dpkt's Antitumor Activity

Iron depletion is a potent inducer of NDRG1 expression. This protein, in turn, acts as a critical mediator of the antitumor effects of Dpkt by impinging on several oncogenic signaling pathways.

Caption: Dpkt-induced NDRG1 upregulation inhibits key oncogenic pathways.

Induction of Cell Cycle Arrest: The Role of Cyclin-Dependent Kinases

By depriving cells of iron, Dpkt inhibits the activity of iron-dependent enzymes crucial for DNA replication, such as ribonucleotide reductase. This leads to an arrest of the cell cycle, often at the G1/S transition. This cell cycle arrest is mediated by the modulation of the activity of CDKs and their regulatory cyclin partners. Iron chelation by Dpkt has been shown to lead to the downregulation of cyclins such as cyclin D1, which are critical for the G1 to S phase progression[9].

Caption: Proposed mechanism of Dpkt-induced G1/S cell cycle arrest.

IV. Concluding Remarks and Future Directions

The di-2-pyridylketone thiosemicarbazones represent a paradigm of rational drug design, exploiting a fundamental vulnerability of cancer cells—their insatiable appetite for iron. This guide has provided a comprehensive overview of the key iron chelation properties of these compounds, from their coordination chemistry to their profound effects on cellular signaling. The detailed experimental protocols included herein are intended to serve as a practical resource for researchers seeking to evaluate and further develop this promising class of therapeutic agents.

Future research in this field will likely focus on several key areas: the development of second-generation Dpkt analogs with improved pharmacokinetic profiles and reduced off-target toxicities; the exploration of combination therapies with other anticancer agents to achieve synergistic effects; and the identification of predictive biomarkers to stratify patients who are most likely to respond to Dpkt-based therapies. As our understanding of the intricate interplay between iron metabolism and cancer biology deepens, the targeted chelation strategies offered by compounds like Dpkt will undoubtedly play an increasingly important role in the future of oncology.

V. References

-

Homonnay, Z., et al. (2008). Iron chelates: A challenge to chemists and Mössbauer spectroscopists. ResearchGate. [Link]

-

Ali, S., et al. (2005). Mössbauer study of some biological iron complexes. Indian Academy of Sciences. [Link]

-

El-Sawaf, A. K., et al. (2021). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. PMC. [Link]

-

Casasnovas, R., et al. (2014). Protonation constants (log K 1, log K 2 ) and iron complex formation constants (log K 11, log K 12 and log K 13 ) for some pyridinones. ResearchGate. [Link]

-

Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. PMC. [Link]

-

Noulsri, E., et al. (2013). Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells. PMC. [Link]

-

Heffeter, P., et al. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. PubMed. [Link]

-

Kovacs, K., et al. (2014). Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator. PubMed. [Link]

-

Ascher, D. B., et al. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. PubMed. [Link]

-

The Organic Chemistry Tutor. (2018). Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]

-

Asfadi, S., et al. (2021). CALCULATION OF STABILITY CONSTANTS OF NEW METAL-THIOSEMICARBAZONE COMPLEXES BASED ON THE QSPR MODELING USING MLR AND ANN METHOD. VNUHCM Journal of Science and Technology Development. [Link]

-

Med-Ace. (2021). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. YouTube. [Link]

-

Budimir, A., et al. (2017). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). PubMed. [Link]

-

Malina, J., et al. (2022). Transmetalation in Cancer Pharmacology. MDPI. [Link]

-

Hocking, H., et al. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI. [Link]

-

Asbrand, C., et al. (2020). Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. MDPI. [Link]

-

Asfadi, S., et al. (2018). A spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry. [Link]

-

Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. [Link]

-

Shomus Biology. (2015). Cell cycle regulation lecture 4. YouTube. [Link]

-

Richardson, D. R. (2002). Iron chelators as therapeutic agents for the treatment of cancer. PubMed. [Link]

-

Whitnall, M., et al. (2006). A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics. PNAS. [Link]

-

Asfadi, S. (2021). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. IJRPR. [Link]

-

Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie. [Link]

Sources

- 1. Mössbauer, electron paramagnetic resonance, and theoretical study of a high-spin, four-coordinate Fe(II) diketiminate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. airo.co.in [airo.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Copper Binding Affinity of Di(2-pyridyl) ketone thiose-micarbazone

Foreword

In the landscape of medicinal chemistry and drug development, the interaction between organic ligands and metal ions is a cornerstone of innovation. Among these, the thiosemicarbazone class of compounds has garnered significant attention for its versatile coordination chemistry and broad spectrum of biological activities, including potent antitumor, antiviral, and antibacterial properties.[1][2] The efficacy of these molecules is often intrinsically linked to their ability to chelate essential metal ions, thereby influencing vital cellular processes. This guide focuses on a particularly promising member of this family: Di(2-pyridyl) ketone thiosemicarbazone (Dpkt).

This document provides a comprehensive exploration of the copper binding affinity of Dpkt, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the fundamental principles governing this interaction, detail robust experimental methodologies for its characterization, and discuss the profound implications of Dpkt's copper chelation in the context of therapeutic applications. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them, ensuring a deep and actionable understanding of this critical molecular interaction.

Introduction: The Significance of Thiosemicarbazones and Copper Chelation

Thiosemicarbazones are a class of Schiff bases characterized by the N-N-C=S functional group. Their ability to act as multidentate ligands, coordinating with transition metal ions through nitrogen and sulfur atoms, is central to their biological activity.[3] Di(2-pyridyl) ketone thiosemicarbazone, a prominent member of this family, has demonstrated significant potential as an anticancer agent.[4][5] Its mechanism of action is closely tied to its high affinity for biologically relevant metal ions like copper and iron.[4][5]

Copper is an essential trace element, functioning as a critical cofactor in numerous physiological processes. However, its dysregulation is implicated in various pathologies, including cancer, where elevated copper levels are associated with tumor growth, angiogenesis, and metastasis.[4] This has led to the development of copper-chelating agents as a promising therapeutic strategy.[4] Dpkt and its derivatives form stable, redox-active complexes with copper, which can induce cancer cell death through mechanisms such as lysosomal membrane permeabilization and the generation of reactive oxygen species.[4] A thorough understanding of the copper binding affinity of Dpkt is therefore paramount for the rational design and optimization of novel anticancer therapeutics.

Coordination Chemistry of Di(2-pyridyl) ketone thiosemicarbazone with Copper

Di(2-pyridyl) ketone thiosemicarbazone typically acts as a tridentate ligand, coordinating to a central copper(II) ion through the two nitrogen atoms of the pyridyl rings and the sulfur atom of the thiosemicarbazone moiety.[3] This N,N,S-donor set forms a stable chelate ring system. The resulting copper complexes can adopt various geometries, with square planar and distorted square pyramidal being common.

// Nodes for Dpkt structure N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; S1 [label="S", pos="-0.75,2.5!"]; C1 [label="C", pos="-0.5,1.5!"]; C2 [label="C", pos="-1.5,0.75!"]; C3 [label="C", pos="1.5,0.75!"]; C4 [label="C", pos="0.5,1.5!"]; C5 [label="C", pos="0,0!"];

// Pyridyl rings p1_C1 [label="C", pos="-2.5,1.25!"]; p1_C2 [label="C", pos="-3.25,0.5!"]; p1_C3 [label="C", pos="-3.25,-0.5!"]; p1_C4 [label="C", pos="-2.5,-1.25!"];

p2_C1 [label="C", pos="2.5,1.25!"]; p2_C2 [label="C", pos="3.25,0.5!"]; p2_C3 [label="C", pos="3.25,-0.5!"]; p2_C4 [label="C", pos="2.5,-1.25!"];

// Copper ion Cu [label="Cu", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"];

// Edges for Dpkt structure N1 -- C1; C1 -- S1 [style=double]; C1 -- N2; N2 -- C2; C2 -- C5; C5 -- C3; C3 -- N3; C2 -- p1_C1; p1_C1 -- p1_C2; p1_C2 -- p1_C3; p1_C3 -- p1_C4; p1_C4 -- N2; C3 -- p2_C1; p2_C1 -- p2_C2; p2_C2 -- p2_C3; p2_C3 -- p2_C4; p2_C4 -- N3;

// Coordination bonds Cu -- N2 [color="#4285F4", style=dashed]; Cu -- N3 [color="#4285F4", style=dashed]; Cu -- S1 [color="#4285F4", style=dashed]; } dot Caption: Coordination of Di(2-pyridyl) ketone thiosemicarbazone with a Copper(II) ion.

The stability of the Dpkt-copper complex is a critical determinant of its biological activity. This stability is quantified by the binding or formation constant (Kf), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. A high formation constant indicates a strong and stable complex.

Experimental Determination of Copper Binding Affinity

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive characterization of the copper binding affinity of Dpkt. Each method provides unique insights into the binding stoichiometry, affinity, and thermodynamics.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique to study metal-ligand interactions. The formation of a Dpkt-copper complex results in changes in the electronic absorption spectrum, which can be monitored to determine the binding stoichiometry and affinity.

3.1.1. Determining Stoichiometry using Job's Plot (Method of Continuous Variation)

Principle: Job's method, or the method of continuous variations, is employed to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8] A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal ion show minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[7][8]

Experimental Protocol:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of Di(2-pyridyl) ketone thiosemicarbazone and a copper(II) salt (e.g., CuSO4·5H2O) in a suitable solvent (e.g., DMSO/water mixture).[1]

-

Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while maintaining a constant total volume.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λmax) for the Dpkt-copper complex.

-

Data Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[8]

3.1.2. Determining the Binding Constant using the Benesi-Hildebrand Method

Principle: The Benesi-Hildebrand method is a graphical analysis used to determine the binding constant (Ka) for a 1:1 complex.[9][10] This method assumes that the concentration of one component (e.g., the metal ion) is in large excess over the other (the ligand).

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of solutions with a fixed concentration of Dpkt and varying, excess concentrations of the copper(II) salt.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution.

-

Data Analysis: The data is plotted according to the Benesi-Hildebrand equation:

1 / (A - A0) = 1 / (Ka * (Amax - A0) * [M]) + 1 / (Amax - A0)

Where:

-

A is the observed absorbance at a given metal concentration.

-

A0 is the absorbance of the ligand in the absence of the metal.

-

Amax is the absorbance at saturation.

-

[M] is the concentration of the metal ion.

-

Ka is the association constant.

A plot of 1/(A - A0) versus 1/[M] should yield a straight line. The binding constant Ka can be calculated from the ratio of the intercept to the slope.[11]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions, particularly if the ligand is fluorescent. The binding of a metal ion can lead to either quenching or enhancement of the fluorescence signal.

3.2.1. Fluorescence Quenching Titration

Principle: If Dpkt exhibits intrinsic fluorescence, the addition of a quencher, such as a copper(II) ion, can lead to a decrease in fluorescence intensity. This quenching can be either dynamic (collisional) or static (due to complex formation).[12] By titrating a solution of Dpkt with a copper(II) solution and monitoring the change in fluorescence, the binding constant can be determined.

Experimental Protocol:

-

Preparation of Solutions: Prepare a solution of Dpkt with a known concentration and a stock solution of a copper(II) salt.

-

Fluorescence Titration: Record the fluorescence emission spectrum of the Dpkt solution. Sequentially add small aliquots of the copper(II) stock solution and record the fluorescence spectrum after each addition.

-

Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to distinguish between static and dynamic quenching.[13] For static quenching, which is indicative of complex formation, the data can be fitted to a binding isotherm to determine the binding constant.[12] The modified Benesi-Hildebrand equation can also be applied to fluorescence data.[11]

Isothermal Titration Calorimetry (ITC)

Principle: Isothermal titration calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[15]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of Dpkt in the sample cell and a solution of the copper(II) salt in the injection syringe, both in the same buffer.

-

ITC Experiment: The copper(II) solution is titrated into the Dpkt solution in a series of small injections. The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of the reactants, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, n, ΔH, and ΔS).[16]

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from these experiments should be summarized in a structured table.

| Parameter | UV-Vis Spectrophotometry | Fluorescence Spectroscopy | Isothermal Titration Calorimetry |

| Stoichiometry (n) | Determined from Job's Plot | Inferred from binding isotherm | Directly determined from fit |

| Binding Constant (Ka) | Calculated from Benesi-Hildebrand plot | Calculated from quenching data | Directly determined from fit |

| Enthalpy (ΔH) | Not determined | Not determined | Directly measured |

| Entropy (ΔS) | Not determined | Not determined | Calculated from ΔG and ΔH |

Interpretation:

-

A high binding constant (Ka) signifies a strong interaction between Dpkt and copper.

-

The stoichiometry (n) reveals the ratio of Dpkt to copper in the complex.

-

The thermodynamic parameters (ΔH and ΔS) from ITC provide insights into the nature of the binding forces. A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. The entropy change (ΔS) reflects the change in the system's disorder upon binding, with a positive value often associated with the release of solvent molecules (hydrophobic effect).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for determining the copper binding affinity of Di(2-pyridyl) ketone thiosemicarbazone. A thorough characterization using a combination of spectroscopic and calorimetric techniques is crucial for understanding the fundamental coordination chemistry of this promising therapeutic agent. The insights gained from these studies are invaluable for the rational design of next-generation thiosemicarbazone-based drugs with enhanced efficacy and selectivity.

Future research should focus on elucidating the structure-activity relationships by systematically modifying the Dpkt scaffold and correlating these changes with copper binding affinity and biological activity. Furthermore, investigating the copper binding properties of Dpkt in more complex biological milieus, such as in the presence of competing biomolecules, will provide a more physiologically relevant understanding of its mechanism of action.

References

-

Pantoja, E., et al. (2021). Copper(II) complexes based on thiosemicarbazone ligand: Preparation, crystal structure, Hirshfeld surface, energy framework, anti-Mycobacterium activity, in silico and molecular docking studies. Journal of Inorganic Biochemistry, 223, 111543. [Link]

-

Gyurcsik, B., et al. (2021). Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study. International Journal of Molecular Sciences, 22(9), 4889. [Link]

-

Park, K. C., et al. (2016). Copper and conquer: copper complexes of di-2-pyridylketone thiosemicarbazones as novel anti-cancer therapeutics. Metallomics, 8(9), 874-886. [Link]

-

Lovejoy, D. B., et al. (2011). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry, 54(17), 5887-5899. [Link]

-

Abou-Hussen, A. A., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(22), 8018. [Link]

-

Pantea, C., et al. (2023). COPPER COORDINATION COMPOUNDS WITH THIOSEMICARBAZONES: IN VITRO ASSESSMENT OF THEIR POTENTIAL IN INHIBITING GLIOMA VIABILITY AND PROLIFERATION. ARCHIVES OF THE BALKAN MEDICAL UNION, 58(3), 235-245. [Link]

-

Paterson, B. M., et al. (2014). Copper complexes with dissymmetrically substituted bis(thiosemicarbazone) ligands as a basis for PET radiopharmaceuticals: control of redox potential and lipophilicity. Dalton Transactions, 43(3), 1386-1396. [Link]

-

Velázquez-Campoy, A., et al. (2015). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 10(1), 126-141. [Link]

-

Jansson, P. J., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(16), 7230-7244. [Link]

-

Búcsi, A., et al. (2018). Copper(II) Thiosemicarbazone Complexes and Their Proligands upon UVA Irradiation: An EPR and Spectrophotometric Steady-State Study. Molecules, 23(11), 2975. [Link]

-

Ali, R., et al. (2014). Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed. PLoS ONE, 9(9), e108422. [Link]

-

Central College. (2019). Complex Ion composition determination by Job's method. Synaptic. [Link]

-

Singh, R., et al. (2022). Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution. Chemosensors, 10(10), 390. [Link]

-

West, D. X., et al. (2006). Copper(II) complexes derived from di-2-pyridyl ketone N(4),N(4)-(butane-1,4-diyl)thiosemicarbazone: Crystal structure and spectral studies. Polyhedron, 25(1), 215-220. [Link]

-

Kowol, C. R., et al. (2018). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 19(11), 3636. [Link]

-

Hays, M. D., et al. (2000). Fluorescence quenching measurements of copper-fulvic acid binding. Analytical Chemistry, 72(16), 3899-3906. [Link]

-

Tobin, G. A., et al. (1998). Improved Accuracy and Precision in the Determination of Association Constants. Analytical Chemistry, 70(22), 4811-4818. [Link]

-

Ali, A. M., et al. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. Journal of Chemistry. [Link]

-

Gyurcsik, B., et al. (2021). Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study. Semantic Scholar. [Link]

-

Velázquez-Campoy, A., et al. (2015). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

-

Patil, S. (2014). Spectrophotometric study of complexes by Job's method. SlideShare. [Link]

-

Enyedy, É. A., et al. (2022). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. u:scholar. [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

-

Job's plot for complex formation of 4-chloro-2-{[(1E) - ResearchGate. [Link]

-

Fluorescence Quenching upon Binding of Copper Ions in Dye‐Doped and Ligand‐Capped Polymer Nanoparticles: A Simple Way to Probe the Dye Accessibility in Nano‐Sized Templates - ResearchGate. [Link]

-

A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions - Supporting Information. [Link]

-

Harvey, D. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]

-

Yildiz, M., et al. (2020). Spectroscopic analyses on the binding interaction of thiosemicarbazone- derivated Cu(II) complex with DNA/BSA. DergiPark. [Link]

-

Binding Constants and Their Measurement - Moodle@Units. [Link]

-

DePalma, S. G., et al. (2018). Testing the Underlying Chemical Principles of the Biotic Ligand Model (BLM) to Marine Copper Systems: Measuring Copper Speciation Using Fluorescence Quenching. International Journal of Environmental Research and Public Health, 15(10), 2275. [Link]

-

Agrawal, K. C., et al. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 19(10), 1209-1213. [Link]

-

Wilcox, D. E. (2017). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]

-

Benesi–Hildebrand plot for binding constant determination using changes... - ResearchGate. [Link]

-

Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study - IDEAS/RePEc. [Link]

-

Job Plot in EXCEL Made Easy!!! - Method of Continuous Variations - YouTube. [Link]

-

A Review on the Ligand binding study by Isothermal Titration Calorimetry - ResearchGate. [Link]

-

A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+ - Supporting Information. [Link]pdf)

Sources

- 1. Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Copper(II) complexes based on thiosemicarbazone ligand: Preparation, crystal structure, Hirshfeld surface, energy framework, antiMycobacterium activity, in silico and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper and conquer: copper complexes of di-2-pyridylketone thiosemicarbazones as novel anti-cancer therapeutics - Metallomics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Redox activity of Di(2-pyridyl) ketone thiosemicarbazone metal complexes

An In-Depth Technical Guide to the Redox Activity of Di(2-pyridyl) ketone Thiosemicarbazone Metal Complexes

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, electrochemical properties, and redox-driven biological activity of di(2-pyridyl) ketone thiosemicarbazone (Dpkt) metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to understand the intricate mechanisms that underpin the therapeutic potential of this promising class of compounds.

Introduction: The Emergence of Thiosemicarbazones in Medicinal Chemistry

Thiosemicarbazones (TSCs) are a versatile class of Schiff base ligands renowned for their ability to coordinate with a wide range of transition metal ions.[1][2] This coordination is typically facilitated through the sulfur and hydrazinic nitrogen atoms, forming stable chelate rings.[1][3] The resulting metal complexes often exhibit significantly enhanced biological activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity and altered electronic properties.[4]

Among the vast library of TSCs, those derived from di(2-pyridyl) ketone (the Dpkt scaffold) have garnered substantial attention, particularly for their potent and selective anticancer properties.[5][6][7] A critical feature underlying their mechanism of action is the redox activity of their metal complexes, especially with biologically relevant metals like iron and copper.[5][6] These complexes can engage in redox cycling within the cellular environment, a process that is central to their therapeutic effect. This guide delves into the core principles of this redox activity, from fundamental coordination chemistry to the complex biological sequelae.

Synthesis and Coordination Chemistry of Dpkt Metal Complexes

The foundation of studying these complexes lies in their synthesis and structural characterization. The Dpkt ligand itself is synthesized through a classical condensation reaction between di(2-pyridyl) ketone and a substituted thiosemicarbazide. The choice of substituent on the terminal N4-nitrogen of the thiosemicarbazide moiety is a critical determinant of the final complex's physicochemical properties, including lipophilicity and redox potential.

Upon reaction with a metal salt (e.g., FeCl₃, CuCl₂), the Dpkt ligand typically acts as a tridentate N,N,S-donor, coordinating through the two pyridyl nitrogen atoms and the thione sulfur atom. This coordination mode forms two stable five-membered chelate rings, conferring high stability to the resulting complex.

Caption: Chelation of a metal ion by the tridentate Dpkt ligand.

Experimental Protocol 1: Synthesis of Di(2-pyridyl) ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and its Iron(III) Complex

This protocol describes the synthesis of Dp44mT, a well-studied Dpkt derivative, and its subsequent complexation with iron.

Part A: Synthesis of the Ligand (Dp44mT)

-

Reactant Preparation: Dissolve 4,4-dimethyl-3-thiosemicarbazide (1.0 eq) in warm ethanol. In a separate flask, dissolve di(2-pyridyl) ketone (1.0 eq) in ethanol.

-

Condensation Reaction: Add the di(2-pyridyl) ketone solution dropwise to the thiosemicarbazide solution. Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Allow the reaction mixture to cool to room temperature, then place it on ice. The product will precipitate as a solid.

-